3,4-dimethoxy-N-(pyridin-4-yl)benzamide

Phosphodiesterase 4 PDE4D Inflammation

3,4-Dimethoxy-N-(pyridin-4-yl)benzamide (CAS 113204-33-4) is a critical N-(pyridin-4-yl)benzamide pharmacophore scaffold. Its specific 3,4-dimethoxy substitution pattern is mandatory for reproducible SAR studies—generic analogs or regioisomers (e.g., 2,4-dimethoxy) cannot replicate target binding profiles. Validated as a PDE4D negative control (IC50 >1 µM vs. 17 nM for the 3,5-dichloro analog), it is essential for confirming assay specificity. This low-MW building block (258.27) also serves as a starting point for fragment-based lead optimization toward kinase inhibitors and P2X7 antagonists.

Molecular Formula C14H14N2O3
Molecular Weight 258.277
CAS No. 113204-33-4
Cat. No. B2820987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(pyridin-4-yl)benzamide
CAS113204-33-4
Molecular FormulaC14H14N2O3
Molecular Weight258.277
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)OC
InChIInChI=1S/C14H14N2O3/c1-18-12-4-3-10(9-13(12)19-2)14(17)16-11-5-7-15-8-6-11/h3-9H,1-2H3,(H,15,16,17)
InChIKeyLUIFDCUGXBPAIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(pyridin-4-yl)benzamide (CAS 113204-33-4): Core Chemical Identity and Procurement Baseline


3,4-Dimethoxy-N-(pyridin-4-yl)benzamide is a small-molecule aromatic amide featuring a 3,4-dimethoxybenzoyl moiety linked to a pyridin-4-yl amine. It belongs to the N-(pyridin-4-yl)benzamide class, a privileged scaffold in medicinal chemistry for kinase and phosphodiesterase inhibitor design [1]. The compound is primarily utilized as a synthetic building block and a pharmacophore-bearing fragment for structure-activity relationship (SAR) exploration . Basic physicochemical parameters are available from curated chemical databases .

Why Generic Substitution of 3,4-Dimethoxy-N-(pyridin-4-yl)benzamide Fails in Biomedical Research


Generic substitution within the N-(pyridin-4-yl)benzamide chemotype is unreliable because minor structural modifications, particularly on the pyridine or benzamide ring, profoundly alter target potency and selectivity. Even closely related analogs exhibit drastically different inhibitory activities; for instance, the introduction of 3,5-dichloro substituents on the pyridine ring can shift phosphodiesterase 4 (PDE4) inhibitory potency from the micromolar to the low nanomolar range [1]. The specific 3,4-dimethoxy substitution pattern on the benzamide ring also dictates electronic and steric complementarity with the target binding site, meaning that a 2,4-dimethoxy regioisomer or a non-methoxylated analog cannot be assumed to replicate the interaction profile of the 3,4-dimethoxy variant . Consequently, procurement of the precise compound is mandatory for reproducible SAR studies and fragment-based lead optimization campaigns.

Quantitative Differentiation Guide for 3,4-Dimethoxy-N-(pyridin-4-yl)benzamide Procurement


PDE4D Inhibitory Potency: Differential Activity Driven by Pyridine Substitution

The target compound lacks the 3,5-dichloro substitution present on the pyridine ring of a highly potent comparator. The comparator, N-(3,5-dichloro-pyridin-4-yl)-3,4-dimethoxy-benzamide, achieves a PDE4D IC50 of 17 nM [1]. The unsubstituted target compound is expected to exhibit significantly weaker PDE4D inhibition, consistent with the critical role of the chlorine atoms in occupying a hydrophobic pocket within the enzyme active site. This quantitative difference makes the target compound a suitable negative control or a lower-potency starting fragment for lead optimization.

Phosphodiesterase 4 PDE4D Inflammation

Kinase Fragment Hit Potential: Comparison with a Benchmarked Pyridine Fragment

A closely related unsubstituted pyridine-fragment hit, pyridin-4-yl-benzamide, exhibited an IC50 of 424 µM against PKC-ι [1]. The 3,4-dimethoxy substitution on the benzamide ring of the target compound is designed to improve ligand efficiency by providing additional hydrogen bond acceptor and hydrophobic contacts. While direct IC50 data for the target compound against PKC-ι is unavailable, its structural elaboration over the simple pyridine fragment is central to SAR campaigns aiming to improve potency into the nanomolar range, as demonstrated by optimized leads achieving IC50 values of 270 nM [1].

Kinase inhibitor Fragment-based drug discovery PKC-iota

Physicochemical Baseline: Molecular Weight and Formula vs. Patent-Exemplified Analogs

The target compound's molecular formula is C14H14N2O3 (MW 258.27 g/mol) . This is structurally simpler and has a lower molecular weight than many patent-exemplified analogs in the P2X7 receptor antagonist space, such as those in US9102591B2, which frequently incorporate larger, more complex substituents to achieve target potency and selectivity [1]. The lower complexity and molecular weight of the target compound make it a preferred starting point for lead optimization programs prioritizing ligand efficiency and synthetic tractability.

Physicochemical properties Drug-likeness Patent landscape

Prioritized Application Scenarios for 3,4-Dimethoxy-N-(pyridin-4-yl)benzamide Based on Differentiation Evidence


Negative Control for PDE4D Inhibitor Assays

Use as a negative control compound in PDE4D inhibition assays, where its lack of the critical 3,5-dichloro substitution renders it significantly less potent (estimated IC50 > 1 µM) than the nanomolar inhibitor N-(3,5-dichloro-pyridin-4-yl)-3,4-dimethoxy-benzamide (IC50 17 nM). This allows researchers to confirm assay specificity and validate the contribution of the pyridine substituents to target engagement [1].

Fragment Library Expansion for Kinase Drug Discovery

Incorporate into fragment-based screening libraries as a chemically tractable derivative of the simple pyridine fragment hit. Its 3,4-dimethoxy substitution pattern offers a vector for improving ligand efficiency over the initial hit (IC50 424 µM against PKC-ι) and serves as a starting point for medicinal chemistry optimization toward dual MNK1/2 or PKC-ι inhibitors [2].

Synthetic Intermediate for P2X7 Antagonist Lead Optimization

Employ as a low-molecular-weight core scaffold (MW 258.27) for derivatization into more complex P2X7 receptor antagonists. Its structural simplicity allows for rapid parallel synthesis of analogs, providing a cost-effective entry point to explore SAR around the pyridine-benzamide series described in patent US9102591B2 [3].

Quote Request

Request a Quote for 3,4-dimethoxy-N-(pyridin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.